molecular formula C28H19F13O3 B140400 2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone CAS No. 419574-40-6

2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone

Cat. No.: B140400
CAS No.: 419574-40-6
M. Wt: 650.4 g/mol
InChI Key: RPMWPNRBDYOLOT-ZIAGYGMSSA-N
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Description

2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C28H19F13O3 and its molecular weight is 650.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

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A critical review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food summarizes their EU registration, potential risks, and emphasizes the need for further research on their occurrence, environmental fate, and toxicity. Significant knowledge gaps were identified for many NBFRs, highlighting the necessity of optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Endocrine Disruptors and Their Impact

Research on DDT and its metabolite DDE reveals their roles as endocrine disruptors in humans and wildlife, impacting reproductive and immune systems through interaction with nuclear receptors. The review suggests the need for comprehensive overviews on exposure impacts, especially considering mitochondrial functions (Burgos-Aceves et al., 2021).

Environmental Pollutants and Male Fertility

A review discusses the endocrine-disrupting effects of chemicals like Bisphenol A, nonylphenol, and phthalates on mammalian spermatogenesis, highlighting the need for further understanding of their molecular mechanisms and effects on reproductive health (Lagos-Cabré & Moreno, 2012).

Applications of Lawesson's Reagent in Macrocyclic Natural Products Synthesis

The review details the use of Lawesson's reagent in the synthesis of macrocyclic natural products, showing its versatility and efficiency in organic synthesis, which could hint at methodologies potentially relevant to the synthesis or modification of complex compounds including the one you're interested in (Larik et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The compound is a key intermediate in the synthesis of Aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist . As such, its future directions are likely tied to the development and application of Aprepitant and other NK-1 receptor antagonists. These drugs have potential applications in the treatment of conditions such as depression, anxiety, and chemotherapy-induced nausea and vomiting .

Properties

IUPAC Name

2,2-bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19F13O3/c1-13(16-7-18(25(30,31)32)11-19(8-16)26(33,34)35)43-24(23(42)15-3-5-22(29)6-4-15)44-14(2)17-9-20(27(36,37)38)12-21(10-17)28(39,40)41/h3-14,24H,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMWPNRBDYOLOT-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OC(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)O[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19F13O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609485
Record name 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419574-40-6
Record name 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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